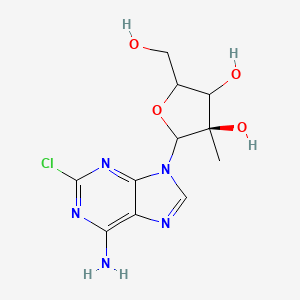

![molecular formula C29H35NO2 B14779593 (13S,17S)-17-hydroxy-13-methyl-11-[4-[methyl(trideuteriomethyl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14779593.png)

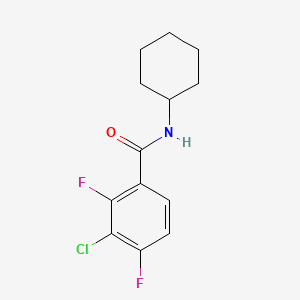

(13S,17S)-17-hydroxy-13-methyl-11-[4-[methyl(trideuteriomethyl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mifepristone, also known by its developmental code name RU-486, is a synthetic steroid compound with antiprogestational and antiglucocorticoid properties. It is primarily used in combination with misoprostol to induce medical abortion during early pregnancy and manage early miscarriage . Mifepristone works by blocking the effects of progesterone, a hormone necessary for pregnancy continuation .

Méthodes De Préparation

Mifepristone is synthesized through a multi-step chemical processOne common method involves the reaction of 11β-[4-(dimethylamino)phenyl]-17α-hydroxy-17β-(1-propynyl)estra-4,9-dien-3-one with various reagents to achieve the desired product . Industrial production methods often involve the use of microcrystalline cellulose, starch, dextrin, and other excipients to improve the dissolution rate and bioavailability of the final product .

Analyse Des Réactions Chimiques

Mifepristone undergoes several types of chemical reactions, including:

Oxidation: Mifepristone can be oxidized to form various metabolites, such as N-demethyl mifepristone.

Reduction: Reduction reactions can modify the functional groups on the steroid backbone.

Substitution: Substitution reactions can introduce different functional groups to enhance or modify its biological activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include various metabolites that retain some biological activity .

Applications De Recherche Scientifique

Mifepristone has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study steroid chemistry and the effects of functional group modifications.

Biology: Mifepristone is used to study hormone receptor interactions and the regulation of gene expression.

Medicine: Beyond its use in medical abortion, mifepristone is being investigated for the treatment of conditions like Cushing’s syndrome, endometriosis, and certain types of cancer

Mécanisme D'action

Mifepristone exerts its effects by acting as an antagonist of the progesterone and glucocorticoid receptors. At low doses, it selectively binds to the intracellular progesterone receptor, blocking the effects of progesterone and leading to the termination of pregnancy . At higher doses, mifepristone blocks the glucocorticoid receptor, inhibiting the effects of cortisol . This dual mechanism of action makes mifepristone effective in treating a variety of conditions.

Comparaison Avec Des Composés Similaires

Mifepristone is part of a larger family of progesterone receptor ligands, which includes:

Progesterone: A natural hormone with pure agonist properties.

Progestins: Synthetic compounds with similar effects to progesterone.

Selective Progesterone Receptor Modulators (SPRM): Compounds with mixed agonist-antagonist properties, such as asoprisnil.

Mifepristone’s uniqueness lies in its dual antagonistic effects on both progesterone and glucocorticoid receptors, which is not commonly found in other compounds within this family .

Propriétés

Formule moléculaire |

C29H35NO2 |

|---|---|

Poids moléculaire |

432.6 g/mol |

Nom IUPAC |

(13S,17S)-17-hydroxy-13-methyl-11-[4-[methyl(trideuteriomethyl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24?,25?,26?,28-,29-/m0/s1/i3D3 |

Clé InChI |

VKHAHZOOUSRJNA-GCNPZNNESA-N |

SMILES isomérique |

[2H]C([2H])([2H])N(C)C1=CC=C(C=C1)C2C[C@]3(C(CC[C@]3(C#CC)O)C4C2=C5CCC(=O)C=C5CC4)C |

SMILES canonique |

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[3-(fluoromethyl)azetidin-1-yl]propan-1-ol](/img/structure/B14779531.png)

![2-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridine-3-carboxamide](/img/structure/B14779554.png)

![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14779571.png)